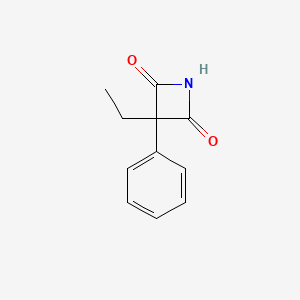![molecular formula C13H11ClO B14662046 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene CAS No. 51911-83-2](/img/structure/B14662046.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene is a chemical compound known for its unique structure and properties It consists of a naphthalene ring bonded to a 2-chloroprop-2-en-1-yloxy group
Preparation Methods
The synthesis of 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene typically involves the reaction of naphthol with 2-chloroprop-2-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroprop-2-en-1-yloxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the double bond in the 2-chloroprop-2-en-1-yloxy group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene can be compared with similar compounds such as:
Properties
CAS No. |
51911-83-2 |
|---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enoxy)naphthalene |
InChI |
InChI=1S/C13H11ClO/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,1,9H2 |
InChI Key |
QCVHCFDJWWWDAH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


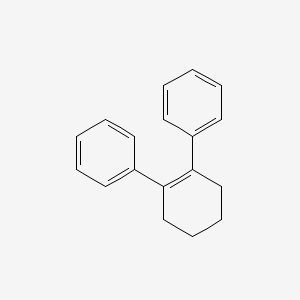

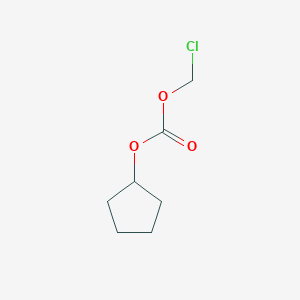
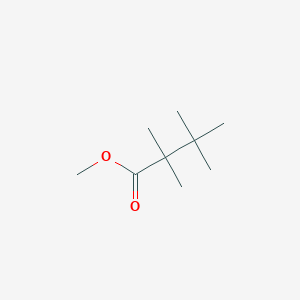
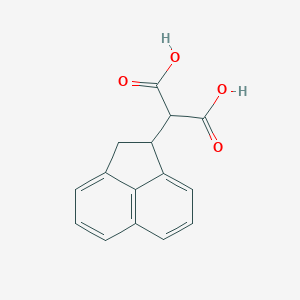
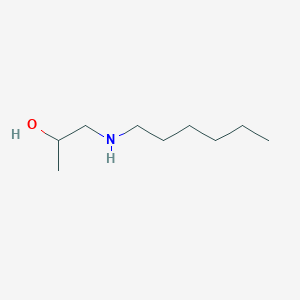
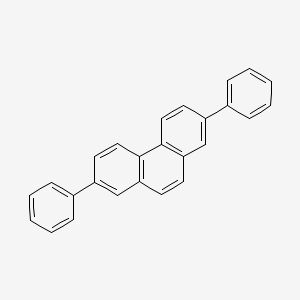

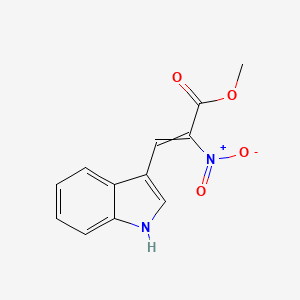
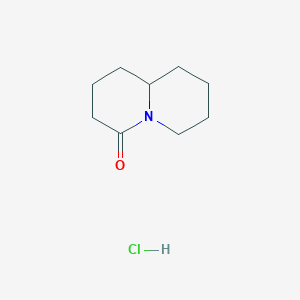

![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
